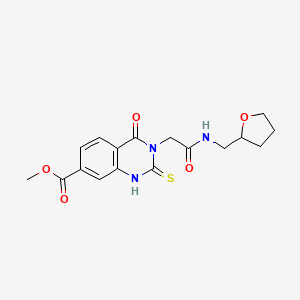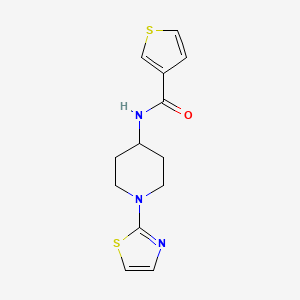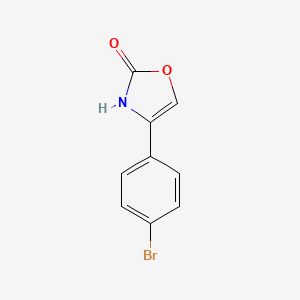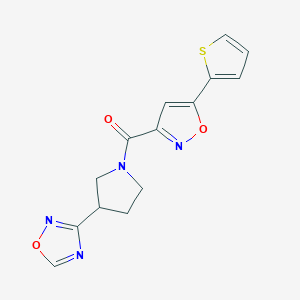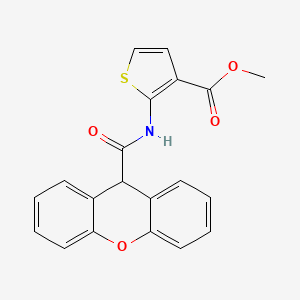
methyl 2-(9H-xanthene-9-carboxamido)thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(9H-xanthene-9-carboxamido)thiophene-3-carboxylate, also known as XTT, is a fluorescent dye used in various scientific research applications. This compound is widely used as a viability indicator in cell proliferation assays, and it has also been used in studies of mitochondrial function and oxidative stress.
Wissenschaftliche Forschungsanwendungen
Organic Semiconductors
Thiophene derivatives are pivotal in the development of organic semiconductors . The unique electronic properties of thiophene make it suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The compound , with its thiophene backbone, could be instrumental in creating new semiconducting materials with improved charge transport properties.
Medicinal Chemistry
The xanthene and thiophene moieties of this compound are of great interest in medicinal chemistry. They are known to exhibit a range of pharmacological properties, including anticancer , anti-inflammatory , and antimicrobial activities . Researchers can potentially develop new therapeutic agents by modifying the structure of this compound to enhance its biological activity.
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . They protect materials from degradation due to chemical reactions with their environment . The compound’s structural features may be tailored to develop new corrosion-resistant coatings or additives for various industrial applications.
Pharmacological Activities
Xanthone derivatives, which include the xanthene moiety, are associated with a multitude of pharmacological activities. These activities range from α-glucosidase inhibition to anti-Alzheimer and anti-inflammatory effects . This compound could be a starting point for the synthesis of new drugs targeting these biological pathways.
Advanced Material Science
Thiophene-based molecules are significant in the advancement of materials science. They are used in the fabrication of advanced materials with desirable properties such as high thermal stability and electrical conductivity . The compound could be modified to enhance these properties for specific material science applications.
Dental Anesthetics
The structural similarity of this compound to known thiophene-based drugs, such as articaine, suggests its potential application as a dental anesthetic . Articaine is used as a voltage-gated sodium channel blocker and has proven effective in Europe . Further research could explore the anesthetic properties of this compound.
Anti-Atherosclerotic Properties
Thiophene derivatives have been identified with anti-atherosclerotic properties. This compound could be investigated for its efficacy in preventing or treating atherosclerosis, a condition characterized by the hardening and narrowing of the arteries .
Synthesis of Biologically Active Compounds
Finally, the compound’s thiophene and xanthene components are essential for synthesizing biologically active compounds. It can be used as a precursor in various synthetic strategies to create molecules with desired biological effects .
Wirkmechanismus
Target of Action
Methyl 2-(9H-xanthene-9-carboxamido)thiophene-3-carboxylate is a thiophene-based compound . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of biological effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Thiophene derivatives are known to exhibit a range of biological activities, suggesting that they can induce various molecular and cellular changes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiophene derivatives .
Eigenschaften
IUPAC Name |
methyl 2-(9H-xanthene-9-carbonylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4S/c1-24-20(23)14-10-11-26-19(14)21-18(22)17-12-6-2-4-8-15(12)25-16-9-5-3-7-13(16)17/h2-11,17H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTIFVIBBDKWJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(9H-xanthene-9-carboxamido)thiophene-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

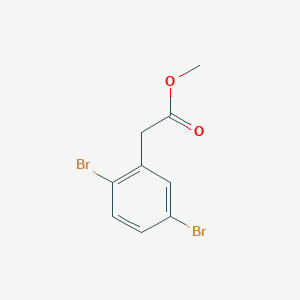
![3-(Trifluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B2870275.png)
![2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid](/img/structure/B2870281.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2870284.png)
![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B2870285.png)
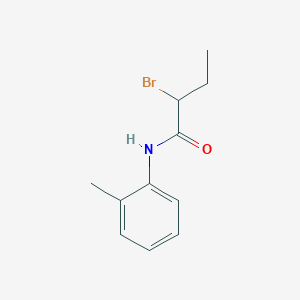
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide](/img/structure/B2870287.png)
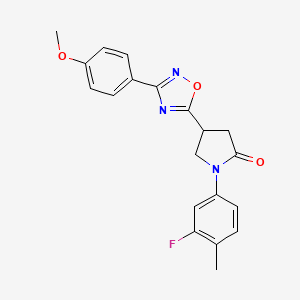
![N-(2,5-difluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2870290.png)
